molecular formula C9H11N3 B068421 1,4-Dimethylbenzimidazol-5-amine CAS No. 180714-26-5

1,4-Dimethylbenzimidazol-5-amine

Cat. No. B068421
M. Wt: 161.2 g/mol
InChI Key: KSNOKHPKQZRROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylbenzimidazol-5-amine (DMBI) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DMBI is a derivative of benzimidazole, which is a class of organic compounds that contains a fused benzene and imidazole ring. The unique structural features of DMBI make it an attractive molecule for various research applications.

Mechanism Of Action

The mechanism of action of 1,4-Dimethylbenzimidazol-5-amine is still not fully understood. However, studies have shown that 1,4-Dimethylbenzimidazol-5-amine exerts its anti-cancer activity by inducing apoptosis, inhibiting cell cycle progression, and suppressing the expression of various oncogenes. Additionally, 1,4-Dimethylbenzimidazol-5-amine has been found to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.

Biochemical And Physiological Effects

1,4-Dimethylbenzimidazol-5-amine has been shown to have various biochemical and physiological effects. Studies have found that 1,4-Dimethylbenzimidazol-5-amine can induce DNA damage, alter the expression of various genes, and affect the activity of various enzymes. Additionally, 1,4-Dimethylbenzimidazol-5-amine has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,4-Dimethylbenzimidazol-5-amine in lab experiments is its high stability and low toxicity. Furthermore, 1,4-Dimethylbenzimidazol-5-amine is readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using 1,4-Dimethylbenzimidazol-5-amine is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are various future directions for the research on 1,4-Dimethylbenzimidazol-5-amine. One potential area of research is the development of 1,4-Dimethylbenzimidazol-5-amine-based fluorescent probes for detecting metal ions in biological systems. Additionally, further studies are needed to explore the anti-cancer and anti-inflammatory properties of 1,4-Dimethylbenzimidazol-5-amine and to elucidate its mechanism of action. Furthermore, the synthesis of novel 1,4-Dimethylbenzimidazol-5-amine derivatives and their potential applications in various fields should be explored.
Conclusion
In conclusion, 1,4-Dimethylbenzimidazol-5-amine is a heterocyclic compound that has various potential applications in scientific research. Its unique structural features make it an attractive molecule for various research applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,4-Dimethylbenzimidazol-5-amine have been discussed in this paper. Further research is needed to fully understand the potential of 1,4-Dimethylbenzimidazol-5-amine and its derivatives in various fields.

Synthesis Methods

The synthesis of 1,4-Dimethylbenzimidazol-5-amine can be achieved through various methods, including the reaction of 2,3-dimethylbenzimidazole with nitrous acid, the reaction of 2,3-dimethylbenzimidazole with sodium nitrite and hydrochloric acid, and the reaction of 2,3-dimethylbenzimidazole with nitric acid. However, the most commonly used method for synthesizing 1,4-Dimethylbenzimidazol-5-amine is the reaction of 2,3-dimethylbenzimidazole with nitrosyl chloride in the presence of a catalyst.

Scientific Research Applications

1,4-Dimethylbenzimidazol-5-amine has various applications in scientific research, including its use as a fluorescent probe for detecting metal ions, as a building block for the synthesis of novel compounds, and as a potential drug candidate for the treatment of various diseases. 1,4-Dimethylbenzimidazol-5-amine has been shown to exhibit significant anti-cancer activity by inhibiting the proliferation of cancer cells. Furthermore, 1,4-Dimethylbenzimidazol-5-amine has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

CAS RN

180714-26-5

Product Name

1,4-Dimethylbenzimidazol-5-amine

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

1,4-dimethylbenzimidazol-5-amine

InChI

InChI=1S/C9H11N3/c1-6-7(10)3-4-8-9(6)11-5-12(8)2/h3-5H,10H2,1-2H3

InChI Key

KSNOKHPKQZRROU-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N=CN2C)N

Canonical SMILES

CC1=C(C=CC2=C1N=CN2C)N

synonyms

1H-Benzimidazol-5-amine,1,4-dimethyl-(9CI)

Origin of Product

United States

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